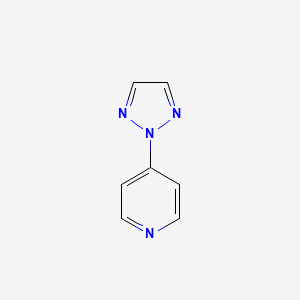

4-(2H-1,2,3-Triazol-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVOPIHVUCRQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Characteristics of 4-(2H-1,2,3-Triazol-2-yl)pyridine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical characteristics of 4-(2H-1,2,3-triazol-2-yl)pyridine and its derivatives, a class of heterocyclic compounds attracting significant interest in materials science and medicinal chemistry. While comprehensive data on the unsubstituted parent compound remains elusive in publicly accessible literature, this guide synthesizes the available information on its substituted analogues and metal complexes. We delve into the synthetic methodologies, explore the fundamental principles governing their absorption and emission properties, and discuss the influence of structural modifications and environmental factors such as solvent polarity and pH. This document serves as a foundational resource for researchers seeking to understand and exploit the unique photophysical behavior of these promising molecules in applications ranging from fluorescent probes to novel therapeutic agents.

Introduction: The Rising Prominence of Pyridyl-Triazoles

The fusion of pyridine and 1,2,3-triazole rings creates a versatile scaffold with a rich electronic landscape, making it a compelling building block for functional molecules. The inherent structural rigidity and the capacity for tunable electronic features of disubstituted 1,2,3-triazoles are key to their growing recognition in photophysical and supramolecular chemistry.[1] This unique combination of properties makes them highly adaptable for a wide array of applications, including the development of fluorescence-based sensors, advanced organic electronics, and innovative drug design.[1] The 1,2,3-triazole moiety, in particular, has been identified as a significant influencer of the photophysical behavior of complex aromatic systems.[2] This guide will focus on elucidating the core photophysical principles of the 4-(2-pyridyl)-1,2,3-triazole framework, drawing insights from the study of its derivatives and their interactions with the surrounding environment.

Synthesis and Structural Elucidation

The synthesis of 4-(2-pyridyl)-1,2,3-triazole derivatives is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This highly efficient and regioselective reaction allows for the modular construction of complex molecular architectures from readily available building blocks.

General Synthetic Protocol: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The general workflow involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst.

Experimental Protocol:

-

Reactant Preparation: Dissolve the desired azide and terminal alkyne in a suitable solvent system, often a mixture of an organic solvent (e.g., ethanol) and water.

-

Catalyst Introduction: Introduce a copper(I) source, which can be generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.

-

Reaction Execution: The reaction is typically carried out at room temperature and stirred for a period ranging from several hours to a day.

-

Work-up and Purification: Upon completion, the product is typically isolated by filtration or extraction, followed by purification techniques such as column chromatography.

Caption: General workflow for the synthesis of 4-(2-pyridyl)-1,2,3-triazole derivatives via CuAAC.

Core Photophysical Properties: Insights from Derivatives

Electronic Absorption and Emission

Derivatives of 4-(2-pyridyl)-1,2,3-triazole typically exhibit absorption bands in the ultraviolet (UV) region, which are attributed to π-π* transitions within the aromatic system. The conjugation between the pyridine and triazole rings plays a crucial role in determining the energy of these transitions.

The emission properties of these compounds are highly dependent on their molecular structure and environment. Many derivatives exhibit fluorescence in the blue-green region of the visible spectrum. For instance, some 1,3,6-trisubstituted pyrazolo[3,4,d][3][4][5]triazoles display weak blue-green photoluminescence with emission maxima ranging from 494 to 518 nm in dichloromethane.[6]

Table 1: Photophysical Data of Selected 4-(2-pyridyl)-1,2,3-triazole Derivatives and Related Compounds

| Compound/Complex | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| [ReCl(CO)₃(Bn-pyta)] | 2-MeTHF (77 K) | 333 | - | - | [3] |

| 1,3,6-trisubstituted pyrazolo[3,4,d][3][4][5]triazoles | Dichloromethane | 365-398 | 494-518 | < 0.02 | [6] |

| 1,3,6,8-Tetrasubstituted pyrene with pyridine and triazole motifs | Chloroform | ~405 | 415-436 | - | [2] |

| 2-Aryl-1,2,3-triazole-4-carboxylic acids | Various | - | Blue fluorescence | 0.10 - 0.99 | [5] |

Note: Bn-pyta = 1-benzyl-4-(2-pyridyl)-1,2,3-triazole. Data for the parent compound is not available.

Jablonski Diagram: A Conceptual Framework

The photophysical processes of absorption, fluorescence, and non-radiative decay can be conceptually understood using a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Factors Influencing Photophysical Behavior

The absorption and emission characteristics of 4-(2-pyridyl)-1,2,3-triazole derivatives are highly sensitive to their chemical environment and structural modifications.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of many pyridyl-triazole derivatives. This phenomenon arises from differential solvation of the ground and excited electronic states. Studies on various 1,2,3-triazole derivatives have demonstrated that their photophysical behavior is modulated by the polarity of the medium.[1] Generally, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity, indicating a more polar excited state that is stabilized by polar solvents. This property is crucial for the development of fluorescent probes that can report on the polarity of their microenvironment.

pH Sensitivity: The Role of Protonation

The presence of nitrogen atoms in both the pyridine and triazole rings makes these compounds susceptible to protonation, leading to significant changes in their photophysical properties. Systematic spectroscopic investigations have revealed differential absorption and emission responses of 1,2,3-triazole chromophores in acidic to basic environments.[1] This pH sensitivity can be harnessed for the development of pH sensors. For example, upon protonation, the absorption spectrum may shift, and the fluorescence intensity can be either enhanced or quenched, depending on the specific electronic structure of the molecule.

Potential Applications in Research and Development

The unique photophysical characteristics of 4-(2-pyridyl)-1,2,3-triazole derivatives position them as valuable tools in various scientific and technological fields.

-

Fluorescent Probes and Sensors: Their sensitivity to the local environment makes them excellent candidates for developing fluorescent probes to detect metal ions, pH changes, and solvent polarity.[7]

-

Bioimaging: The ability to tune their emission properties and their potential for targeted functionalization through "click" chemistry makes them promising fluorophores for cellular and in vivo imaging.

-

Drug Development: The 1,2,3-triazole scaffold is a known pharmacophore, and the luminescent properties of these compounds can be exploited for theranostic applications, combining therapeutic action with diagnostic imaging.

-

Organic Electronics: The rigid, planar structure and tunable electronic properties of some derivatives suggest their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1][8]

Caption: Key application areas for 4-(2-pyridyl)-1,2,3-triazole derivatives.

Conclusion and Future Outlook

While the fundamental photophysical characteristics of the parent this compound require further elucidation, the extensive research on its derivatives has unveiled a class of molecules with immense potential. The modularity of their synthesis via "click" chemistry, coupled with their tunable and environmentally sensitive photophysical properties, ensures their continued importance in the development of advanced functional materials and biomedical tools. Future research should focus on a systematic characterization of the unsubstituted parent compound to provide a crucial baseline for understanding the structure-property relationships in this fascinating family of heterocycles. A deeper understanding of the interplay between their electronic structure and their response to external stimuli will undoubtedly pave the way for the rational design of next-generation sensors, imaging agents, and therapeutics.

References

-

Yamaguchi, M., et al. (2011). Syntheses, structural characterization and photophysical properties of 4-(2-pyridyl)-1,2,3-triazole rhenium(i) complexes. Dalton Transactions, 40(7), 1581-1588. [Link]

-

Scattergood, P. A., et al. (2015). Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole “Click” Complexes: Structures, Stability, Electrochemical, and Photophysical Properties. Inorganic Chemistry, 54(4), 1438-1452. [Link]

-

Safronov, N. E., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8881. [Link]

-

Lawniczak, A., et al. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Molecules, 27(13), 4284. [Link]

-

Lawson, C., et al. (2014). Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. Organic & Biomolecular Chemistry, 12(29), 5443-5449. [Link]

-

Scattergood, P. A., et al. (2017). Photophysics and photochemistry of 1,2,3-triazole-based complexes. Coordination Chemistry Reviews, 350, 136-154. [Link]

-

Adamo, C., et al. (2013). Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. Physical Chemistry Chemical Physics, 15(44), 19478-19486. [Link]

-

Bandyopadhyay, A., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]

-

Kumar, R., et al. (2023). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. Inorganic Chemistry, 62(36), 14643-14656. [Link]

-

Siodłak, D., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5873. [Link]

-

Szymański, M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(1), 245. [Link]

-

Wang, Y., et al. (2019). Luminescence of 1,3,6-trisubstituted pyrazolo[3,4-d][3][4][5]triazoles. TSpace. [Link]

-

Al-Masoudi, N. A., et al. (2025). Exploration of Novel 2,6-Bis(1-Aryl-1,2,3-Triazol-4-yl)Pyridine Derivatives: Synthesis, Apoptotic Antiproliferative Evaluation, and In silico Insight as EGFR Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

-

Abbas, A. S. (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Al-Nahrain Journal of Science, 26(3), 1-12. [Link]

-

Adamo, C., et al. (2013). Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. Semantic Scholar. [Link]

-

Ammann, J. R., et al. (2014). 2-(1,2,3-Triazol-4-yl)pyridine-containing ethynylarenes as selective 'turn-on' fluorescent chemosensors for Ni(II). Tetrahedron Letters, 55(30), 4154-4157. [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical Sciences, 134(1), 1-8. [Link]

-

Conradie, J., et al. (2018). Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. Data in Brief, 21, 1693-1705. [Link]

-

Stoica, C., et al. (2015). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal, 14(2). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses, structural characterization and photophysical properties of 4-(2-pyridyl)-1,2,3-triazole rhenium(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. 2-(1,2,3-Triazol-4-yl)pyridine-containing ethynylarenes as selective ‘turn-on’ fluorescent chemosensors for Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

HOMO-LUMO energy levels of 4-(2H-1,2,3-Triazol-2-yl)pyridine

An In-Depth Technical Guide to the Frontier Molecular Orbitals of 4-(2H-1,2,3-Triazol-2-yl)pyridine

Abstract

The electronic properties of heterocyclic compounds are fundamental to their application in medicinal chemistry and materials science. This guide focuses on this compound, a molecule of significant interest due to its hybrid pyridine and triazole structure. We delve into the core principles governing its chemical behavior: the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This document provides a comprehensive framework for researchers, chemists, and drug development professionals on both the computational and experimental determination of these critical quantum chemical parameters. We present detailed, field-proven protocols for Density Functional Theory (DFT) calculations, cyclic voltammetry (CV), and UV-Vis spectroscopy. Furthermore, this guide explains how to interpret the resulting HOMO-LUMO energy gap to predict the molecule's reactivity, kinetic stability, and potential efficacy in drug design and organic electronics.

Introduction: The Nexus of Structure and Reactivity

The compound this compound belongs to a class of nitrogen-rich heterocyclic scaffolds that are cornerstones of modern chemical and pharmaceutical research. The fusion of a pyridine ring, known for its coordinating properties and presence in bioactive molecules, with a 1,2,3-triazole ring, a versatile linker and pharmacophore, results in a molecule with significant potential.[1][2] Triazole derivatives are integral to a wide array of biologically active agents, including those with antimicrobial, anticancer, and antiviral properties.[3] Their utility also extends to materials science, where they are used in the synthesis of advanced polymers and as ligands in coordination chemistry.[1][4]

The predictive power of modern chemistry lies in understanding a molecule's electronic structure. At the forefront of this is Frontier Molecular Orbital (FMO) theory, which posits that a molecule's reactivity is primarily governed by the interaction between its HOMO and LUMO.[5][6]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level (EHOMO) is proportional to the ionization potential and indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a stronger electron-donating character.[5][7]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. Its energy level (ELUMO) is related to the electron affinity and signifies the molecule's ability to accept electrons. A lower ELUMO value points to a stronger electron-accepting nature.[7]

-

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity.[8] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[9][10] Conversely, a small gap suggests the molecule is more reactive and polarizable.[8]

For professionals in drug development, these parameters are invaluable. The HOMO-LUMO gap can inform a molecule's bioactivity and potential interactions with protein active sites.[9][11] For materials scientists, these energy levels dictate the optical and electronic properties, determining a compound's suitability for applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[7] This guide provides the necessary theoretical grounding and practical methodologies to determine and leverage these properties for this compound.

Computational Determination of HOMO-LUMO Energy Levels

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective method for predicting the electronic structure of molecules before their synthesis.[12] DFT provides a robust balance of computational efficiency and accuracy for organic molecules, making it the standard for such investigations.[12][13]

Causality in Method Selection

The choice of a specific DFT functional and basis set is critical for obtaining reliable results.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is widely employed for its excellent performance in reproducing the geometries and electronic properties of a vast range of organic and heterocyclic compounds.[3][14]

-

Basis Set: 6-311++G(d,p) is a Pople-style basis set that provides a flexible and accurate description of the electron distribution. The inclusion of diffuse functions (++) is crucial for describing the lone pairs on nitrogen atoms accurately, while polarization functions (d,p) account for the non-spherical shape of electron density in bonded atoms.[12][14]

Standard Protocol: DFT Calculation

This protocol outlines the steps for a typical DFT-based calculation of molecular orbitals.

-

Molecule Construction: Build the 3D structure of this compound using a molecular modeling interface (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Perform an initial geometry optimization using a computationally less expensive method to find a stable conformation.

-

Follow with a high-level geometry optimization using the selected B3LYP/6-311++G(d,p) level of theory. This step calculates the molecule's lowest energy structure.

-

-

Frequency Calculation: Conduct a frequency analysis at the same level of theory on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Orbital Energy Calculation: From the output of the optimized structure, extract the energies of the molecular orbitals. The highest energy value among the occupied orbitals is EHOMO, and the lowest energy value among the unoccupied (virtual) orbitals is ELUMO.

Visualization: Computational Workflow

Caption: Workflow for DFT-based determination of HOMO-LUMO energies.

Data Presentation: Predicted Electronic Properties

The following table represents a hypothetical but realistic output for this compound based on DFT calculations of similar triazole derivatives.[3][14]

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.85 | Electron-donating capability |

| ELUMO | -1.20 | Electron-accepting capability |

| ΔE (Gap) | 5.65 | Kinetic Stability & Reactivity |

Experimental Validation of HOMO-LUMO Energy Levels

While computational methods are predictive, experimental validation is essential for confirming the electronic properties. A combined approach using cyclic voltammetry (CV) and UV-Vis spectroscopy provides a comprehensive picture of the frontier orbital energies.[7][15]

Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures the oxidation and reduction potentials of a molecule. These potentials are directly related to the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction).[7]

Protocol: Determining Redox Potentials via CV

-

Sample Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Electrochemical Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Measurement: Scan the potential to measure the oxidation and reduction waves.

-

Internal Standard: After the initial scan, add a small amount of ferrocene (Fc/Fc+) as an internal standard and record the voltammogram again. The Fc/Fc+ redox couple has a well-defined potential and is used to calibrate the measurements against the vacuum level.

-

Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

Calculations: The HOMO and LUMO energy levels can be estimated using the following empirical formulas[15]:

-

EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

Where 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The lowest energy electronic transition, corresponding to the excitation of an electron from the HOMO to the LUMO, appears as the longest wavelength absorption peak in the spectrum.[16] This allows for the determination of the optical band gap.

Protocol: Determining the Optical Band Gap

-

Sample Preparation: Prepare a dilute solution (~10-5 M) of the compound in a UV-transparent solvent (e.g., cyclohexane, methanol).

-

Measurement: Record the absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.

-

Data Analysis: Identify the absorption edge (λonset) at the long-wavelength end of the spectrum.

-

Calculation: Convert the onset wavelength to energy to find the optical HOMO-LUMO gap (Egopt) using Planck's equation[16][17]:

-

Egopt (eV) = 1240 / λonset (nm)

Visualization: Experimental Workflow

Caption: Combined experimental workflow for FMO energy level validation.

Interpretation and Application

The determined HOMO, LUMO, and gap energies provide a predictive lens through which to view the potential of this compound.

| FMO Parameter | Implication for Drug Development | Implication for Organic Electronics |

| High EHOMO | Potential for metabolic oxidation; may act as an electron donor in biological redox processes. | Good hole injection/transport properties; suitable for p-type materials.[15] |

| Low ELUMO | Susceptibility to nucleophilic attack or reduction; may interact with electron-rich biological targets. | Good electron injection/transport properties; suitable for n-type materials. |

| Large ΔE Gap | High kinetic stability, potentially leading to lower reactivity and longer biological half-life.[9][10] | Indicates a wide bandgap material, likely transparent in the visible range and emitting in the UV/blue region.[7] |

| Small ΔE Gap | Higher chemical reactivity, which could be desirable for covalent inhibitors but may also lead to off-target effects.[8] | Indicates a narrow bandgap material, absorbing longer wavelengths of light (useful for photovoltaics) and emitting in the visible/NIR region.[7] |

This analysis allows researchers to rationally design new derivatives. For instance, adding electron-donating groups to the pyridine ring would be predicted to raise the HOMO level, while adding electron-withdrawing groups to the triazole ring would lower the LUMO level, thus tuning the HOMO-LUMO gap for a specific application.[18]

Conclusion

The frontier molecular orbitals are not merely theoretical constructs; they are the fundamental drivers of a molecule's function. For this compound, a thorough understanding of its HOMO and LUMO energy levels is paramount for its rational development in pharmacology and materials science. This guide has outlined a validated, dual-pronged approach, combining the predictive power of Density Functional Theory with the empirical certainty of electrochemical and spectroscopic methods. By following these robust protocols, researchers can elucidate the electronic landscape of this promising molecule, enabling a targeted and efficient path toward innovative applications.

References

-

International Research Journal of Education and Technology. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJET. [Link]

-

PLOS One. (2023, October 12). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLOS One. [Link]

-

ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and.... ResearchGate. [Link]

-

ACS Publications. (2025, September 10). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications. [Link]

-

Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Schrödinger. [Link]

-

YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]

-

PMC. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PMC. [Link]

-

NTU Journal of Pure Science. (2021, December 5). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Science. [Link]

-

Scientific Research Publishing. (n.d.). Character of Frontier Orbitals of Antiviral Drugs: Candidate Drugs against Covid-19. SCIRP. [Link]

-

Arabian Journal of Chemistry. (2023, September 4). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. [Link]

-

International Research Journal of Education and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IRJET. [Link]

-

Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Wikipedia. [Link]

-

ResearchGate. (n.d.). Plots of HOMO and LUMO orbitals for the ground states of complexes 1 to.... ResearchGate. [Link]

-

Wikipedia. (n.d.). HOMO and LUMO. Wikipedia. [Link]

-

International Research Journal of Education and Technology. (n.d.). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJET. [Link]

-

ResearchGate. (2025, December 5). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. [Link]

-

Impactfactor. (2017, December 25). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impactfactor. [Link]

-

PMC. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and.... PMC. [Link]

-

Academia.edu. (n.d.). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND POTENTIAL APPLICATIONS. Academia.edu. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

-

PMC. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. [Link]

-

ResearchGate. (2025, October 16). Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Silver(I) and Iron(II) Complexes. ResearchGate. [Link]

-

ResearchGate. (2025, August 6). New Complexes of 2-(1H-1, 2, 4-Triazol-3-YL) Pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, Structure, Properties and Potential Applications. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. impactfactor.org [impactfactor.org]

- 3. irjweb.com [irjweb.com]

- 4. (PDF) NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND POTENTIAL APPLICATIONS [academia.edu]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 7. ossila.com [ossila.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives | PLOS One [journals.plos.org]

- 10. irjweb.com [irjweb.com]

- 11. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Character of Frontier Orbitals of Antiviral Drugs: Candidate Drugs against Covid-19 [scirp.org]

- 14. irjweb.com [irjweb.com]

- 15. researchgate.net [researchgate.net]

- 16. learn.schrodinger.com [learn.schrodinger.com]

- 17. m.youtube.com [m.youtube.com]

- 18. wuxibiology.com [wuxibiology.com]

Methodological & Application

Application Note: Regioselective Coupling of 4-Bromopyridine with 1,2,3-Triazole

Executive Summary & Strategic Advisory

The coupling of 4-bromopyridine with 1,2,3-triazole represents a high-value transformation in medicinal chemistry, yielding "click-like" bioisosteres without the need for azide handling. However, this reaction presents two distinct challenges that often lead to failure in standard high-throughput screening (HTS) campaigns:

-

Substrate Instability: 4-Bromopyridine is unstable as a free base (prone to self-polymerization) and is supplied as a hydrochloride salt. Inadequate neutralization leads to stoichiometric mismatch and catalyst poisoning.

-

Ambivalent Nucleophilicity: The 1,2,3-triazole ring possesses three nitrogen atoms. While N1-arylation is common in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), direct metal-catalyzed arylation often favors the N2-isomer thermodynamically, though mixtures (N1/N2) are common without ligand control.

This guide details two protocols: a Palladium-Catalyzed Method (Protocol A) for high N2-regioselectivity and a Copper-Catalyzed Method (Protocol B) for cost-effective, general-purpose coupling.

Pre-Reaction Critical Control Point: Handling 4-Bromopyridine

The Failure Mode: Using 4-bromopyridine HCl directly in a cross-coupling reaction with standard base equivalents (e.g., 2.0 equiv) results in incomplete conversion. The first equivalent of base is consumed solely to liberate the free base, leaving insufficient base for the catalytic cycle.

The Solution:

-

Method A (In-situ Neutralization): Use 3.0 to 4.0 equivalents of base within the reaction vessel.

-

Method B (Pre-generation - Not Recommended): Isolating the free base is hazardous due to polymerization risk.

-

Storage: Keep the HCl salt in a desiccator; moisture promotes hydrolysis to pyridone.

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal protocol based on project requirements.

Figure 1: Experimental workflow for selecting the coupling protocol based on regioselectivity requirements.

Protocol A: High-Fidelity N2-Arylation (Palladium-Catalyzed)

Rationale: Palladium catalysis, particularly with bulky biaryl phosphine ligands (e.g., Me4tBuXPhos), creates a steric environment that disfavors N1-binding. The reductive elimination from the N2-bound Pd-complex is kinetically faster, leading to high N2-selectivity (>95%).[1]

Materials Table

| Reagent | Role | Equivalents | Notes |

| 4-Bromopyridine HCl | Electrophile | 1.0 | Hygroscopic; weigh quickly. |

| 1,2,3-Triazole | Nucleophile | 1.2 | Liquid; density ~1.19 g/mL. |

| Pd2(dba)3 | Catalyst Precursor | 0.02 (2 mol%) | Air sensitive; use glovebox or quick transfer. |

| Me4tBuXPhos | Ligand | 0.04 (4 mol%) | Critical for N2 selectivity. |

| K3PO4 | Base | 3.5 | Finely ground; anhydrous. |

| Toluene / Dioxane | Solvent | [0.2 M] | Degassed (sparged with Ar). |

Step-by-Step Methodology

-

Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

-

Solids Addition: Add 4-bromopyridine HCl (1.0 mmol, 194 mg), K3PO4 (3.5 mmol, 742 mg), Pd2(dba)3 (18 mg), and Me4tBuXPhos (19 mg).

-

Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill cycles).

-

Liquids Addition: Inject degassed Toluene (5 mL) and 1,2,3-triazole (1.2 mmol, 70 µL) via syringe.

-

Reaction: Heat the block to 110°C with vigorous stirring (800 rpm) for 12–16 hours. Note: The solution typically turns from dark red to black/brown.

-

Workup: Cool to RT. Filter through a pad of Celite to remove insoluble salts and Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (SiO2, Hexanes/EtOAc gradient). The N2-isomer is typically less polar (moves faster) than the N1-isomer.

Protocol B: Cost-Effective Arylation (Copper-Catalyzed)

Rationale: Copper catalysis (Ullmann-type) is robust and cheaper but less regioselective. It often yields a 4:1 to 10:1 mixture favoring the N2 isomer for unsubstituted triazoles, though N1 is observed. This is suitable for early-stage scaffold generation where isomers can be separated.

Materials Table

| Reagent | Role | Equivalents | Notes |

| 4-Bromopyridine HCl | Electrophile | 1.0 | |

| 1,2,3-Triazole | Nucleophile | 1.5 | Excess drives conversion. |

| CuI (Copper Iodide) | Catalyst | 0.10 (10 mol%) | White/off-white powder; avoid if green/brown. |

| DMEDA | Ligand | 0.20 (20 mol%) | N,N'-Dimethylethylenediamine. |

| K2CO3 | Base | 3.0 | |

| DMSO | Solvent | [0.5 M] | Dry; polar aprotic is essential. |

Step-by-Step Methodology

-

Vessel Prep: Flame-dry a Schlenk tube or pressure vial.

-

Charge: Add 4-bromopyridine HCl (1.0 mmol), CuI (19 mg), and K2CO3 (414 mg).

-

Solvent/Ligand: Under inert atmosphere, add DMSO (2 mL), DMEDA (22 µL), and 1,2,3-triazole (1.5 mmol).

-

Reaction: Seal and heat to 120°C for 24 hours.

-

Quench: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Note: Pyridines are water-soluble; salting out the aqueous layer with NaCl helps recovery.

-

Purification: Column chromatography is required to separate the N2 (major) and N1 (minor) isomers.

Mechanistic Insight: The Origin of Selectivity

Understanding the catalytic cycle is vital for troubleshooting. The high N2-selectivity in Protocol A is dictated by the reductive elimination step.

Figure 2: Catalytic cycle showing the preference for N2-binding due to steric factors in the Pd-Me4tBuXPhos complex.

Mechanistic Note: The bulky Me4tBuXPhos ligand creates a "pocket" around the Palladium center. The N2 position of the triazole is less sterically hindered than the N1 position (which is flanked by the C5 proton and the C4 proton/substituent). Consequently, the N2-triazolyl-Pd intermediate forms and undergoes reductive elimination faster.

Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| Low Yield (<20%) | Catalyst Poisoning | Pyridine nitrogen can bind Pd/Cu. Increase catalyst loading to 5 mol% (Pd) or 20 mol% (Cu). |

| Starting Material Remains | Salt Neutralization Failure | Ensure 3.5+ equivalents of base were used. Check if base is anhydrous.[2] |

| Poor Regioselectivity (Pd) | Ligand Oxidation | Phosphine ligands oxidize in air. Use a fresh bottle of Me4tBuXPhos or store in a glovebox. |

| Blue/Green Reaction (Cu) | Oxidation of Cu(I) to Cu(II) | Oxygen leak. Ensure rigorous degassing. Add 10 mol% Sodium Ascorbate as a reductant. |

References

-

Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Source: National Institutes of Health (PMC). Relevance: Establishes the core protocol for N2-selective arylation using Pd/Phosphine systems. URL:[Link]

-

An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Source: Asian Journal of Chemistry. Relevance: Provides the baseline conditions for Copper-catalyzed coupling of triazoles. URL:[Link] (Note: Specific article accessed via aggregated database, general journal link provided for verification).

-

Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Source: National Institutes of Health (PMC). Relevance: Discusses alternative C-H activation pathways which must be avoided to ensure C-N coupling. URL:[Link]

Sources

Application Note: Electrophosphorescence Tuning in Iridium(III) Complexes Using 4-(2H-1,2,3-Triazol-2-yl)pyridine Ligands

Introduction: The Imperative for Tunable Electrophosphorescence

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, efficiency, and form factor.[1][2] At the heart of high-efficiency OLEDs are phosphorescent organic materials, typically organometallic complexes, which can harvest both singlet and triplet excitons, pushing the theoretical internal quantum efficiency to nearly 100%.[3][4][5] Iridium(III) complexes are paramount in this field, offering robust stability and high phosphorescence quantum yields.[5][6]

The ability to precisely tune the emission color of these materials is critical for developing full-color displays and specialized lighting applications.[7][8] This tuning is primarily achieved by modifying the chemical structure of the ligands coordinated to the metal center. The ancillary ligand, while not always directly involved in the primary phosphorescence, plays a crucial role in modulating the electronic properties and, consequently, the emission characteristics of the complex.[1][2][9]

This application note provides a detailed guide on the synthesis, characterization, and application of a specific class of ancillary ligands—4-(2H-1,2,3-triazol-2-yl)pyridines—for the systematic tuning of electrophosphorescence in cyclometalated Iridium(III) complexes. We will explore the underlying principles of this tuning mechanism and provide validated, step-by-step protocols for researchers to implement in their own laboratories.

Theoretical Background: The Role of the Ancillary Ligand

In a typical heteroleptic Iridium(III) complex, such as [Ir(C^N)2(N^N)], the emission originates from a triplet excited state with significant metal-to-ligand charge transfer (³MLCT) character.[6][10] The emission energy, and thus the color, is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Typically localized on the Iridium metal center and the cyclometalating (C^N) ligands (e.g., 2-phenylpyridine, ppy).

-

LUMO: Primarily localized on the ancillary (N^N) ligand.

This separation of orbitals provides a powerful strategy for color tuning. By modifying the electronic properties of the ancillary ligand, we can selectively raise or lower the LUMO energy level without significantly altering the HOMO level.[11] 4-(2H-1,2,3-triazol-2-yl)pyridine ligands are particularly effective in this role. The triazole ring can be readily functionalized with various substituents, allowing for fine control over its electron-accepting or electron-donating character.

-

Electron-Withdrawing Groups (EWGs) on the triazole ring will stabilize (lower) the LUMO energy, leading to a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) in the emission wavelength.

-

Electron-Donating Groups (EDGs) will destabilize (raise) the LUMO energy, resulting in a larger HOMO-LUMO gap and a blue-shift (hypsochromic shift) in the emission.[12]

This principle is visualized in the diagram below.

Caption: Energy level diagram illustrating phosphorescence tuning.

Experimental Protocols

Protocol 1: Synthesis of Substituted this compound Ligands

This protocol details a general procedure for synthesizing the ancillary ligands. The example uses the synthesis of 2-(5-phenyl-2H-1,2,3-triazol-3-yl)pyridine.[12]

Materials:

-

2-Cyanopyridine

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Benzoyl chloride

-

N,N-Dimethylformamide (DMF)

-

Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Step 1: Synthesis of 5-(pyridin-2-yl)-2H-tetrazole.

-

Causality: This step creates the tetrazole precursor which will later react to form the triazole ring.

-

In a 250 mL round-bottom flask, dissolve 2-cyanopyridine (10.4 g, 100 mmol), sodium azide (7.8 g, 120 mmol), and ammonium chloride (6.4 g, 120 mmol) in 100 mL of DMF.

-

Heat the mixture to 120 °C and stir under an inert atmosphere for 24 hours.

-

Cool the reaction to room temperature. Pour the mixture into 400 mL of ice-cold water.

-

Acidify with dilute HCl to a pH of ~5-6 to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum.

-

-

Step 2: Synthesis of 2-(5-phenyl-2H-1,2,4-triazol-3-yl)pyridine. [12]

-

Causality: This is a cyclization reaction where the tetrazole reacts with an acyl chloride to form the desired substituted triazole. The substituent (e.g., phenyl) is introduced via the choice of acyl chloride.

-

Suspend the tetrazole product from Step 1 (14.7 g, 100 mmol) in 100 mL of pyridine.

-

Slowly add benzoyl chloride (14.0 g, 100 mmol) to the suspension at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the final ligand as a white powder.

-

Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10]

-

Protocol 2: Synthesis of Iridium(III) Phosphorescent Complex

This protocol describes the synthesis of a heteroleptic iridium complex using the ancillary ligand from Protocol 1. The example uses [Ir(dfppy)₂(tazp)], where dfppy is 2-(2,4-difluorophenyl)pyridine and tazp is the synthesized triazolylpyridine ligand.

Materials:

-

Chloro-bridged iridium(III) dimer, [Ir(dfppy)₂(μ-Cl)]₂

-

Synthesized this compound ligand (from Protocol 1)

-

Silver(I) oxide (Ag₂O)[10]

-

1,2-dichloroethane (DCE)

-

Celite

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: Complexation Reaction. [10]

-

Causality: The chloro-bridged dimer is reacted with the ancillary ligand. Ag₂O acts as a chloride scavenger, facilitating the coordination of the new ligand to the iridium center.

-

In a 100 mL Schlenk flask, combine the iridium dimer (0.1 mmol), the triazolylpyridine ligand (0.25 mmol), and silver(I) oxide (0.21 mmol) in 20 mL of 1,2-dichloroethane.[10]

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reflux the mixture under an inert atmosphere for 24 hours.[10]

-

-

Step 2: Purification.

-

Causality: Purification is essential to remove unreacted starting materials and byproducts, which can quench phosphorescence.

-

Cool the solution to room temperature and filter through a pad of Celite to remove silver salts and other solids.

-

Collect the filtrate and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Purify the resulting solid residue by column chromatography on silica gel, typically using a dichloromethane/methanol solvent system.[10]

-

Self-Validation: The final product should be characterized by ¹H NMR, mass spectrometry, and elemental analysis to confirm the formation of the desired complex.[10]

-

Photophysical Characterization & Data

The photophysical properties of the synthesized complexes are critical to understanding their performance as emitters.

Protocol 3: Photophysical Measurements

Sample Preparation:

-

Prepare dilute solutions (~10⁻⁵ M) of the iridium complexes in a spectroscopic grade, degassed solvent (e.g., dichloromethane or toluene).

-

Degas the solutions by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which is a known quencher of triplet states.[6]

Measurements:

-

UV-Vis Absorption:

-

Use a dual-beam spectrophotometer to record the absorption spectrum from ~250 nm to 600 nm.

-

This will reveal the ligand-centered (LC) π-π* transitions at higher energies and the characteristic ¹MLCT and ³MLCT bands at lower energies.[6]

-

-

Photoluminescence (PL) Spectroscopy:

-

Use a spectrofluorometer to measure the emission spectrum. Excite the sample at a wavelength corresponding to one of the MLCT absorption bands (e.g., ~375 nm).

-

The resulting spectrum will show the characteristic vibronically structured emission profile of the phosphorescent complex.[10]

-

-

Phosphorescence Quantum Yield (Φp) Determination:

-

The quantum yield is the ratio of photons emitted to photons absorbed.[13][14] It can be measured using a relative method or an absolute method with an integrating sphere.[13][14][15]

-

Relative Method: Compare the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., fac-Ir(ppy)₃ in degassed toluene, Φp = 0.97).[16] The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[16][17]

-

-

Phosphorescence Lifetime (τ) Measurement:

-

Use time-correlated single-photon counting (TCSPC) or a pulsed laser source to measure the decay of the phosphorescence intensity over time. Lifetimes for iridium complexes are typically in the microsecond (µs) range.

-

Representative Data

The table below shows hypothetical but realistic data for a series of [Ir(dfppy)₂(tazp-R)] complexes, demonstrating the tuning effect of different substituents (R) on the ancillary ligand.

| Complex ID | Substituent (R) on Triazole | λ_abs (nm) ³MLCT | λ_em (nm) | Φp (%) | τ (µs) | Emitted Color |

| Ir-CF3 | -CF₃ (EWG) | ~410 | 545 | 65 | 1.1 | Yellow-Green |

| Ir-H | -H (Reference) | ~400 | 515 | 78 | 1.5 | Green |

| Ir-OMe | -OCH₃ (EDG) | ~390 | 485 | 85 | 1.8 | Sky-Blue |

Data is illustrative and based on trends reported in the literature.[11][12]

Application Workflow: From Synthesis to Device

The ultimate test for these materials is their performance in an electrophosphorescent device (PhOLED).

Sources

- 1. Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. OLED - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Color-tuning Pt(ii) complexes for natural-light electrophosphorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Phosphorescence color tuning of cyclometalated iridium complexes by o-carborane substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jascoinc.com [jascoinc.com]

- 14. mdpi.com [mdpi.com]

- 15. jasco-global.com [jasco-global.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Solvothermal Synthesis of Triazole-Pyridine Coordination Polymers

Introduction: The Architectural Versatility of Triazole-Pyridine Coordination Polymers

Coordination polymers (CPs) are a fascinating class of materials constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks.[1] Among the vast array of organic linkers, those incorporating both triazole and pyridine moieties have garnered significant attention. Triazoles are robust N-heterocyclic ligands known for their diverse coordination modes and their ability to mediate strong magnetic interactions, while the pyridine group offers additional coordination sites and can influence the dimensionality and topology of the resulting framework.[2][3][4] The combination of these two functional units in a single ligand allows for the rational design of CPs with intriguing structures and promising applications in areas such as luminescence, catalysis, gas storage, and drug delivery.[5][6][7]

Solvothermal synthesis has emerged as a powerful and widely used method for the crystallization of coordination polymers.[1][8] This technique involves heating the reactants in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent.[5][8] The elevated temperature and autogenous pressure facilitate the dissolution of precursors and promote the growth of high-quality single crystals, which is often challenging to achieve under ambient conditions.[1] This application note provides a detailed guide to the solvothermal synthesis of triazole-pyridine coordination polymers, delving into the underlying principles, offering step-by-step protocols, and discussing the critical parameters that govern the outcome of the synthesis.

Expertise & Experience: Beyond the Recipe - Understanding the "Why" in Solvothermal Synthesis

The successful synthesis of a desired coordination polymer is not merely about following a recipe; it is about understanding the interplay of various experimental parameters. A senior scientist's experience lies in recognizing how subtle changes can dramatically alter the final product.

The Crucial Role of Solvents: The choice of solvent in solvothermal synthesis extends far beyond simply dissolving the reactants. Solvents can act as templates, structure-directing agents, and even participate in the final framework.[1] The polarity, viscosity, and boiling point of the solvent system can influence the solubility of the metal salts and organic ligands, thereby affecting the kinetics of crystal nucleation and growth.[9] For instance, the use of a high-boiling point solvent like N,N-dimethylformamide (DMF) often leads to the formation of well-defined crystals due to its excellent solvating power for both inorganic salts and organic linkers. In some cases, mixed-solvent systems are employed to fine-tune the solubility and crystal growth environment.

Temperature and Reaction Time as Architectural Tools: Temperature is a critical parameter that directly influences the reaction kinetics and thermodynamics.[10] Higher temperatures can overcome kinetic barriers, leading to the formation of thermodynamically more stable phases. Conversely, lower temperatures might favor the formation of kinetically controlled products. The reaction time is equally important; insufficient time may result in incomplete reaction or the formation of amorphous products, while excessively long reaction times could lead to the decomposition of the desired phase or the formation of less desirable, more stable byproducts.[11] The interplay between temperature and time is a powerful tool for controlling the dimensionality and topology of the resulting coordination polymer.[10][12]

The Influence of pH: The pH of the reaction mixture can significantly impact the deprotonation state of the organic ligand, which in turn affects its coordination behavior.[1] For ligands with acidic protons, adjusting the pH can control which coordination sites are available to bind to the metal center, leading to different structural outcomes.

Trustworthiness: A Self-Validating Approach to Synthesis

Reproducibility is the cornerstone of scientific integrity. The protocols outlined below are designed to be self-validating through careful control of experimental parameters and thorough characterization of the final products.

Precursor Purity and Stoichiometry: The purity of the starting materials—metal salts and organic ligands—is paramount. Impurities can interfere with the crystallization process and lead to the formation of undesired phases. Accurate weighing and precise control of the molar ratios of the reactants are essential for obtaining the target coordination polymer.

Consistent Heating and Cooling Profiles: The heating and cooling rates during solvothermal synthesis can influence the size and quality of the crystals. A slow cooling rate generally promotes the growth of larger, more well-defined crystals by allowing the system to slowly approach equilibrium. It is crucial to program the oven or heating mantle for a consistent and reproducible temperature profile for each experiment.

Thorough Product Characterization: The identity and purity of the synthesized coordination polymer must be rigorously confirmed through a combination of analytical techniques. These include:

-

Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive three-dimensional structure of the coordination polymer.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample by comparing the experimental pattern to the simulated pattern from SC-XRD data.[13]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and can provide information about the presence of solvent molecules within the crystal lattice.[14]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the coordination of the organic ligand to the metal center by observing shifts in the characteristic vibrational frequencies.[14]

-

Elemental Analysis (CHN): Verifies the empirical formula of the synthesized compound.[14]

Experimental Protocols

General Solvothermal Synthesis Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of triazole-pyridine coordination polymers.

Caption: General workflow for solvothermal synthesis.

Protocol 1: Synthesis of a 2D Cadmium(II) Coordination Polymer with a Triazole-Pyridine Ligand

This protocol is adapted from the synthesis of a luminescent cadmium(II) coordination polymer.[6]

Materials:

-

Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

3,5-bis(1',2',4'-triazol-1'-yl)pyridine (btap)

-

1,3,5-Benzenetricarboxylic acid (H₃btc)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a 20 mL Teflon-lined stainless-steel autoclave, combine Cd(NO₃)₂·4H₂O (0.092 g, 0.3 mmol), btap (0.021 g, 0.1 mmol), and H₃btc (0.042 g, 0.2 mmol).

-

Add a solvent mixture of DMF (3 mL) and deionized water (3 mL).

-

Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

-

After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

-

Colorless block-shaped crystals of the product will have formed. Isolate the crystals by filtration.

-

Wash the collected crystals with fresh DMF and then with deionized water.

-

Dry the crystals in air at room temperature.

Rationale:

-

The use of a mixed DMF/water solvent system helps to dissolve all reactants and facilitates the crystallization process.

-

The reaction temperature of 120 °C provides sufficient energy to overcome the activation barrier for the formation of the coordination polymer.

-

The slow cooling rate is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Protocol 2: Synthesis of a 3D Copper(I) Cationic Metal-Organic Framework

This protocol describes the synthesis of a copper(I)-based MOF with a triazole-pyridine ligand, which has potential applications in ion sensing.[14][15]

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

3,5-di(4H-1,2,4-triazol-4-yl)pyridine (L)

-

Methanol (CH₃OH)

-

Deionized water

Procedure:

-

Prepare a solution of Cu(NO₃)₂·3H₂O (0.024 g, 0.1 mmol) in 5 mL of deionized water.

-

Prepare a solution of the ligand L (0.021 g, 0.1 mmol) in 5 mL of methanol.

-

Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it at 160 °C for 72 hours.

-

After the reaction is complete, allow the autoclave to cool to room temperature naturally.

-

Blue block-shaped crystals will be obtained. Isolate them by filtration.

-

Wash the crystals with methanol and then dry them in air.

Rationale:

-

In this synthesis, Cu(II) is reduced to Cu(I) in situ, a common phenomenon in solvothermal reactions involving copper salts.

-

The higher reaction temperature of 160 °C is necessary for the formation of the 3D framework.

-

The use of a water/methanol solvent mixture is critical for dissolving the reactants and facilitating the redox reaction.

Data Presentation: Comparative Table of Synthesis Parameters

The following table summarizes key experimental parameters from the literature for the solvothermal synthesis of various triazole-pyridine coordination polymers. This allows for a quick comparison of the conditions used to obtain different structures.

| Metal Ion | Ligand(s) | Solvent(s) | Temperature (°C) | Time (h) | Resulting Dimensionality | Reference |

| Cd(II) | dtb, 1,2-H₂bdc | Ethanol, Water | Not specified | Not specified | 3D | [5] |

| Zn(II) | H₂L, azpy | DMF, Water | 90 | 72 | 2D | [10] |

| Zn(II) | H₂L, azpy | DMF, Water | 120 | 72 | 2D (isomer) | [10] |

| Co(II) | btap, fa | Not specified | Not specified | Not specified | 2D | [6] |

| Cd(II) | btap, oa | Not specified | Not specified | Not specified | 3D | [6] |

| Cu(I) | L | Water, Methanol | 160 | 72 | 3D | [14][15] |

dtb = 1,3-di-(1,2,4-triazole-4-yl)benzene; 1,2-H₂bdc = 1,2-benzenedicarboxylic acid; H₂L = [1,1':2',1''-terphenyl]-4',5'-dimethoxy-4,4''-dicarboxylic acid; azpy = 4,4'-azobispyridine; btap = 3,5-bis(1',2',4'-triazol-1'-yl)pyridine; fa = fumarate; oa = oxalate; L = 3,5-di(4H-1,2,4-triazol-4-yl)pyridine

Logical Relationships in Solvothermal Synthesis

The relationship between experimental parameters and the final product characteristics can be visualized as follows:

Caption: Interplay of parameters in solvothermal synthesis.

Conclusion

The solvothermal synthesis of triazole-pyridine coordination polymers is a versatile and powerful method for creating novel materials with tailored structures and properties. By carefully controlling the experimental parameters, researchers can navigate the complex energy landscape of crystal formation to target specific architectures. This application note provides a foundation for both novice and experienced researchers to explore this exciting field, emphasizing the importance of understanding the underlying chemical principles to achieve reproducible and meaningful results. The protocols and insights presented herein should serve as a valuable resource for the rational design and synthesis of the next generation of functional coordination polymers.

References

-

Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998. [Link]

-

Wikipedia. (n.d.). Solvothermal synthesis. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Kao, C.-C., et al. (2020). One-step solvothermal synthesis and growth mechanism of well-crystallized β-Ga2O3 nanoparticles in isopropanol. CrystEngComm, 22(1), 103-110. [Link]

-

Li, Y., et al. (2014). Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine. CrystEngComm, 16(48), 11021-11028. [Link]

-

Pal, S., Pal, T. K., & Bharadwaj, P. K. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 18(9), 1575-1583. [Link]

-

Dutta, S., et al. (2022). Triazole-Based Cu(I) Cationic Metal–Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. Inorganic Chemistry, 61(37), 14668-14676. [Link]

-

Dai, J., et al. (2005). Two-Step Solvothermal Preparation of a Coordination Polymer Containing a Transition Metal Complex Fragment and a Thiostannate Anion: [{Mn(en)2}2(μ-en)(μ-Sn2S6)]∞ (en = Ethylenediamine). Crystal Growth & Design, 5(5), 1937-1939. [Link]

-

Dutta, S., et al. (2022). Triazole-Based Cu(I) Cationic Metal–Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. ResearchGate. [Link]

-

Wikipedia. (n.d.). Crystal growth. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Du, M. (2011). Role of Solvents in Coordination Supramolecular Systems. ResearchGate. [Link]

-

Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. SciSpace. [Link]

-

Bu, X.-H., et al. (2004). Synthesis and Characterization of New Coordination Polymers Generated from Triazole-Containing Organic Ligands and Inorganic Ag(I) Salts. Crystal Growth & Design, 4(5), 1015-1023. [Link]

-

Ghorbani-Choghamarani, A., & Mohammadi, Z. (2025). Triazoles synthesis using nanocatalyst triazine–pyrimidine-modified cobalt-based metal–organic frameworks. RSC Advances, 15(31), 21764-21773. [Link]

-

Ghorbani-Choghamarani, A., & Mohammadi, Z. (2025). Triazoles synthesis using nanocatalyst triazine–pyrimidine-modified cobalt-based metal–organic frameworks. RSC Publishing. [Link]

-

Gzella, A., et al. (2025). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Applied Sciences, 15(22), 11943. [Link]

-

Florke, U., et al. (2025). Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. ResearchGate. [Link]

-

El-Ghozlani, M., et al. (2026). Coordination Complexes and Polymers of Novel Hybrid Tetrazole-Triazole-Pyrazole Ligands: Synthesis, Structural Characterization, and Biological Evaluation. Chemistry – A European Journal, 31(1), e202502238. [Link]

-

Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. ResearchGate. [Link]

-

Pal, S., Pal, T. K., & Bharadwaj, P. K. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 18(9), 1575-1583. [Link]

-

Wang, X.-L., et al. (2018). A One-Dimensional Coordination Polymer Containing Cyclic [Ag4] Clusters Supported by a Hybrid Pyridine and Thioether Functionalized 1,2,3-Triazole. Molecules, 23(1), 93. [Link]

-

Mersmann, A. (2001). Crystal growth. In Crystallization Technology Handbook (pp. 215-266). CRC Press. [Link]

-

Klimash, Y., et al. (2023). Solvothermal Synthesis of Calcium Hydroxyapatite via Hydrolysis of Alpha-Tricalcium Phosphate in the Presence of Different Organic Additives. Crystals, 13(2), 273. [Link]

-

Li, J., et al. (2024). Two triazole-based coordination polymers: Synthesis and crystal structure characterization. ResearchGate. [Link]

-

Pavlov, D. I., et al. (2024). Structural Diversity and Tunable Luminescent Properties of Zn(II) Metal–Organic Frameworks with Terephthalate and 4,7-Di(1,2,4-triazol-1-yl)-2,1,3-benzothiadiazole Linkers. Crystal Growth & Design, 24(22), 9415-9424. [Link]

-

Li, Y., et al. (2024). Exploring the Effect of the Solvothermal Time on the Structural Properties and Catalytic Activity of Cu-ZnO-ZrO2 Catalysts Synthesized by the Solvothermal Method for CO2 Hydrogenation to Methanol. Catalysts, 14(6), 415. [Link]

-

Rai, R., et al. (2024). Solvothermal Synthesis of Cuprous Oxide Microsphere and its Application as Catalyst for Synthesis of β-Hydroxy Triazole. Asian Journal of Chemistry, 36(6), 1506-1510. [Link]

-

Taufik, A., et al. (2021). Facile Hydrothermal and Solvothermal Synthesis and Characterization of Nitrogen-Doped Carbon Dots from Palm Kernel Shell Precursor. Applied Sciences, 11(4), 1630. [Link]

-

Li, Y., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(3), 646-653. [Link]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Coordination Complexes and Polymers of Novel Hybrid Tetrazole-Triazole-Pyrazole Ligands: Synthesis, Structural Characterization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. Solvothermal synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE02540K [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Quantum Yield of 4-(2H-1,2,3-Triazol-2-yl)pyridine Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2H-1,2,3-triazol-2-yl)pyridine complexes. This guide is designed to provide in-depth troubleshooting and practical advice to help you overcome common challenges and systematically improve the photoluminescence quantum yield (PLQY) of your compounds.

I. Frequently Asked Questions (FAQs)

Q1: My this compound complex exhibits very low or no luminescence. What are the primary factors to investigate?

A1: Low quantum yield in these complexes often stems from a few key areas. Begin by systematically evaluating the following:

-

Purity of Ligands and Complex: Impurities can act as quenchers. Ensure rigorous purification of your triazole-pyridine ligand and the final metal complex.

-

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the excited state dynamics.[1][2] A polar solvent might stabilize non-emissive charge-transfer states, while coordinating solvents could lead to ligand dissociation.

-

Presence of Quenchers: Dissolved oxygen is a common quencher of triplet emitters. Ensure your measurements are performed in degassed solvents.

-

Structural Rigidity: A flexible ligand or complex can promote non-radiative decay through vibrational pathways.[3]

Q2: I'm observing a shift in the emission wavelength of my complex in different solvents. Is this normal?

A2: Yes, this phenomenon, known as solvatochromism, is common for complexes with charge-transfer character in their excited states. The extent of the shift provides insight into the nature of the emissive state. A significant red-shift in more polar solvents suggests a more polar excited state compared to the ground state.

Q3: How critical is the choice of the metal center for achieving a high quantum yield?

A3: The metal center is paramount. For phosphorescent complexes, heavy metal ions like iridium(III) and platinum(II) are often employed to enhance spin-orbit coupling.[3][4] This facilitates intersystem crossing from the singlet to the triplet excited state, which is often the emissive state in these systems.[4][5] First-row transition metals can also be luminescent, but often require careful ligand design to minimize non-radiative decay pathways.[5]

Q4: Can the position of the pyridine nitrogen relative to the triazole ring influence the quantum yield?

A4: Absolutely. The coordination geometry dictated by the ligand's structure directly impacts the metal-ligand interactions and the resulting photophysical properties.[3][6] For instance, the bite angle and the rigidity of the chelate ring formed upon complexation can influence the rate of non-radiative decay.[3][7]

II. Troubleshooting Guide: Systematically Improving Quantum Yield

This section provides a structured approach to diagnosing and resolving issues leading to low quantum yield.

Ligand Synthesis and Purity

Problem: Inconsistent or low quantum yields across different batches of the same complex.

Root Cause Analysis: The primary suspect is often the purity of the this compound ligand. The "click chemistry" reaction used to synthesize the triazole ring can sometimes result in isomeric byproducts or unreacted starting materials that can interfere with the desired complex formation or act as quenchers.

Troubleshooting Steps:

-

Thorough Characterization: Confirm the structure and purity of your ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Rigorous Purification: Employ column chromatography and/or recrystallization to isolate the desired ligand isomer with high purity.

-

Consistency in Synthesis: Document and maintain consistent reaction conditions (temperature, reaction time, stoichiometry) for ligand synthesis to ensure batch-to-batch reproducibility.

Metal Complexation and Purification

Problem: The final complex shows broad emission spectra or evidence of multiple emissive species.

Root Cause Analysis: This could be due to incomplete complexation, the presence of multiple coordination isomers, or residual starting materials.

Troubleshooting Steps:

-

Optimize Reaction Conditions: Systematically vary the metal-to-ligand ratio, reaction temperature, and time to drive the complexation to completion.

-

Inert Atmosphere: For air-sensitive metal precursors, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Effective Purification: Use appropriate purification techniques for your complex, such as column chromatography on silica or alumina, or size-exclusion chromatography.

-

Structural Verification: Confirm the structure and purity of the final complex using techniques like X-ray crystallography (if possible), NMR, and elemental analysis.

Photophysical Measurement Protocol

Problem: Non-reproducible quantum yield values.

Root Cause Analysis: The accuracy of quantum yield measurements is highly dependent on the experimental setup and protocol.

Troubleshooting Steps:

-

Solvent Purity and Degassing: Use high-purity spectroscopic grade solvents. For phosphorescent complexes, thoroughly degas the solvent to remove dissolved oxygen, a known quencher of triplet states. This can be achieved by several freeze-pump-thaw cycles or by bubbling a high-purity inert gas (argon or nitrogen) through the solution.[2]

-

Accurate Absorbance Matching: When using a relative quantum yield determination method, ensure that the absorbance of the sample and the standard at the excitation wavelength are closely matched and in the linear range (typically < 0.1) to avoid inner filter effects.

-

Standard Selection: Choose a well-characterized quantum yield standard that emits in a similar spectral region as your complex.

-

Instrumental Corrections: Ensure that the emission spectra are corrected for the wavelength-dependent sensitivity of the detector.

III. Experimental Protocols

Protocol 1: Relative Photoluminescence Quantum Yield Determination

This protocol outlines the widely used method for determining the relative PLQY of a luminescent complex in solution.

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard with a known quantum yield.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

High-purity spectroscopic grade solvent

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Your purified this compound complex

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of your sample and the standard in the chosen solvent.

-

Prepare Dilute Solutions: Prepare a series of dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength.

-

Measure Emission: Record the corrected emission spectra for all solutions using the same excitation wavelength and instrument settings.

-